molecular formula C26H29NO6 B11148197 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B11148197
M. Wt: 451.5 g/mol
InChI Key: GTKPQSSPSFEQFW-UHFFFAOYSA-N
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Description

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

(4-ethyl-7-methyl-2-oxochromen-5-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C26H29NO6/c1-3-20-16-24(29)33-22-15-18(2)14-21(25(20)22)32-23(28)12-8-5-9-13-27-26(30)31-17-19-10-6-4-7-11-19/h4,6-7,10-11,14-16H,3,5,8-9,12-13,17H2,1-2H3,(H,27,30)

InChI Key

GTKPQSSPSFEQFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then reacted with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF (dimethylformamide) . The reaction conditions typically involve heating the mixture to around 50°C. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate undergoes various chemical reactions, including:

Scientific Research Applications

Enzyme Inhibition

Coumarin derivatives have been extensively studied for their inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer’s disease. Research indicates that compounds similar to 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate exhibit promising AChE inhibitory activity.

Case Study:
A study demonstrated that coumarin-based compounds significantly inhibited AChE with IC50 values indicating their potential as therapeutic agents for cognitive disorders. The structure of these compounds allows for effective binding at the active site of the enzyme, enhancing their inhibitory capacity .

Antimicrobial Activity

Coumarins are also recognized for their antimicrobial properties. The introduction of various substituents can enhance their efficacy against a range of pathogens.

Research Findings:
In vitro studies have shown that certain coumarin derivatives exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthetic Route:

  • Starting Materials: The synthesis begins with commercially available coumarin derivatives.
  • Reactions: Key reactions include acylation and amidation steps to introduce the benzyloxycarbonyl group and hexanoate moiety.
  • Characterization: The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Table: Summary of Biological Activities

Activity Mechanism Reference
Acetylcholinesterase InhibitionBinds to AChE active site, preventing acetylcholine breakdown
Antimicrobial ActivityDisrupts microbial membranes or metabolic pathways
Antioxidant PropertiesScavenges free radicals, reducing oxidative stress

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives such as:

The uniqueness of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate lies in its specific structural modifications, which may enhance its biological activity and specificity compared to other coumarin derivatives.

Biological Activity

The compound 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical formula of the compound is C20H25N1O5C_{20}H_{25}N_{1}O_{5} with a molecular weight of approximately 357.43 g/mol . The structure features a coumarin core with an ethyl and methyl substitution, along with a benzyloxycarbonyl amino group attached to a hexanoate moiety.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives, including those similar to our compound, demonstrating moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityTarget Organism
4-Ethyl-7-methyl coumarinModerateE. coli
4-Ethyl-7-methyl coumarinStrongS. aureus

Anticancer Activity

Coumarins have also been investigated for their anticancer potential. In vitro studies have shown that compounds like 4-ethyl-7-methyl-2-oxo-coumarin induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Case Study:
In a study involving human breast cancer cells (MCF-7), the compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. The study highlighted that the compound's anticancer effects are likely due to its ability to induce oxidative stress within cancer cells.

The biological activity of coumarin derivatives is often attributed to their ability to interact with multiple molecular targets:

  • Enzyme Inhibition: Many coumarins inhibit enzymes such as topoisomerases and kinases that are crucial for cancer cell proliferation.
  • Antioxidant Activity: They can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing tumor growth.
  • Gene Regulation: Some studies suggest that coumarins can modulate gene expression related to apoptosis and cell cycle regulation.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various coumarin derivatives. The following table summarizes key findings from recent literature:

Study ReferenceCompound TestedBiological ActivityFindings
4-Ethyl-7-methyl-coumarinAntimicrobialEffective against S. aureus (MIC = 32 µg/mL)
4-Ethyl-7-methyl-coumarinAnticancerInduced apoptosis in MCF-7 cells (IC50 = 15 µM)
Related coumarinsAntioxidantScavenged DPPH radicals effectively

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